![molecular formula C16H14ClNO4 B12111280 3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid CAS No. 649773-74-0](/img/structure/B12111280.png)
3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a benzoic acid core with an acetamido group and a chlorinated phenoxy side chain.
- CBA has been studied for its potential applications in various fields due to its unique structure.
3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid: , is a chemical compound with the molecular formula CHClNO.
Preparation Methods
Synthetic Routes: The synthesis of CBA involves several steps. One common approach is the reaction of 3-amino-4-chlorobenzoic acid with 4-chloro-3-methylphenol, followed by acetylation of the amino group.
Reaction Conditions: These reactions typically occur under controlled temperature and solvent conditions.
Industrial Production: While CBA is not widely produced industrially, it serves as a valuable research tool.
Chemical Reactions Analysis
Reactivity: CBA can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: CBA serves as a model compound for studying carboxylic acids and their reactivity.
Biology: Researchers explore its effects on cellular processes, including ion channels and transporters.
Medicine: Investigations into CBA’s potential therapeutic applications are ongoing.
Industry: Although not widely used in industry, CBA’s unique structure may inspire novel drug design.
Mechanism of Action
- CBA’s mechanism of action is context-dependent. It may interact with ion channels, transporters, or other cellular components.
Molecular Targets: Further research is needed to identify specific molecular targets.
Pathways Involved: CBA likely affects cellular signaling pathways related to ion homeostasis.
Comparison with Similar Compounds
Uniqueness: CBA’s combination of an acetamido group, benzoic acid core, and chlorinated phenoxy side chain distinguishes it from related compounds.
Similar Compounds: Other related compounds include 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid and acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester .
Properties
CAS No. |
649773-74-0 |
|---|---|
Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-10-7-13(5-6-14(10)17)22-9-15(19)18-12-4-2-3-11(8-12)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
PKJWUKLFUFFSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



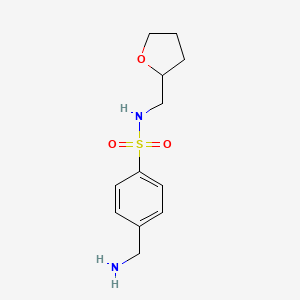
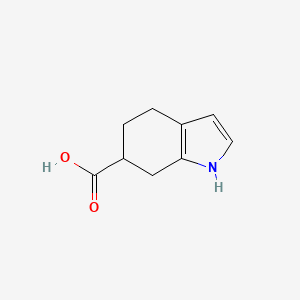

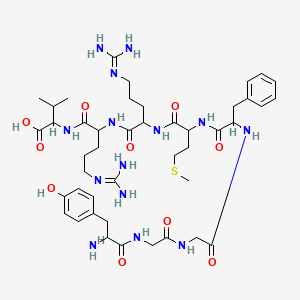
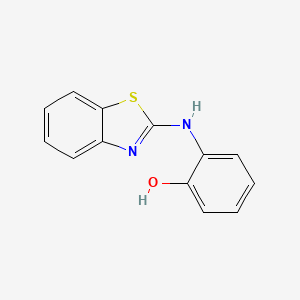
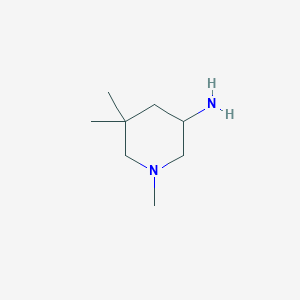
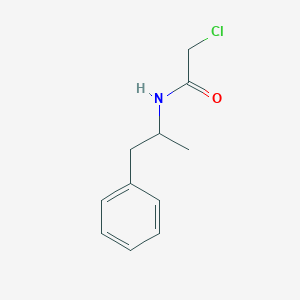

![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)



